molecular formula C10H16O B1616459 Grandlure III CAS No. 26532-24-1

Grandlure III

Cat. No.: B1616459
CAS No.: 26532-24-1
M. Wt: 152.23 g/mol
InChI Key: TYHKWUGMKWVPDI-UHFFFAOYSA-N
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Description

Grandlure III is a synthetic pheromone used primarily for the control of boll weevils (Anthonomus grandis), a significant pest in cotton production. It is one of the four components of the grandlure pheromone blend, which also includes Grandlure I, II, and IV.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Grandlure III involves several steps, starting with the bishomologation of ketones to alpha, beta-unsaturated aldehydes. This process is facilitated by reagents such as lithiated O-alkyl-S-ethoxycarbonylmethyl dithiocarbonate and thiocarbonate . The key steps include:

  • Formation of the cyclohexanoid structure.
  • Introduction of the dimethyl groups.
  • Formation of the aldehyde functional group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical pathways as in laboratory synthesis but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and effectiveness of the pheromone .

Chemical Reactions Analysis

Types of Reactions: Grandlure III undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Reactions involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products:

Scientific Research Applications

Grandlure III has a wide range of applications in scientific research, including:

Mechanism of Action

Grandlure III functions as an aggregation pheromone for boll weevils. When released, it attracts both male and female weevils to the source. The molecular targets are olfactory receptors on the antennae of the weevils, which detect the pheromone and trigger behavioral responses such as aggregation and mating. The pathways involved include the activation of olfactory sensory neurons and subsequent signal transduction to the central nervous system of the insects .

Comparison with Similar Compounds

Grandlure III is part of a group of pheromones that include Grandlure I, II, and IV. These compounds share similar structures but differ in the functional groups attached to the cyclohexane ring. For example:

Uniqueness of this compound: this compound is unique due to its specific aldehyde functional group, which plays a crucial role in its effectiveness as a pheromone. Its structure allows it to be highly specific in attracting boll weevils, making it an essential component of the grandlure blend used in pest control .

Biological Activity

Grandlure III is a synthetic compound primarily recognized for its role as an aggregation pheromone in various weevil species. It is part of a larger group of compounds known as Grandlures, which include Grandlure I, II, and IV. These compounds have been extensively studied for their effectiveness in pest management, particularly in agricultural settings.

Chemical Composition

This compound is characterized by its specific chemical structure, which contributes to its biological activity. It is a blend of geometric isomers, including both the  Z \text{ Z } and  E \text{ E } forms of 2-octenal and 3,3-dimethylcyclohexylidene acetaldehyde. This dual isomeric nature enhances its efficacy as an attractant for certain pests.

The biological activity of this compound primarily involves its ability to attract male and female weevils, facilitating their aggregation. This aggregation behavior is crucial for mating and reproduction, making this compound an effective tool in pest control strategies. Research indicates that the antennae of weevils show a higher sensitivity to the  E \text{ E } isomer compared to the  Z \text{ Z } isomer, suggesting that the former plays a more significant role in attraction .

Field Studies

  • Attractiveness to Weevils : A study conducted in Hungary demonstrated that traps baited with this compound significantly increased catch rates of the sugar-beet weevil (Bothynoderes punctiventris). The study found that traps with 50-50,000 µg of this compound yielded high captures, confirming its effectiveness as an attractant .
  • Comparative Analysis : In another field experiment, the effectiveness of this compound was compared with other lures. Results indicated that while Grandlure I and II were less effective on their own, their combination with this compound created a synergistic effect that enhanced overall trapping efficiency .

Laboratory Studies

  • Electroantennographic Detection : Laboratory tests using gas chromatography coupled with electroantennographic detection revealed that both male and female weevils exhibited significant responses to this compound. The study highlighted that the presence of this compound in traps could serve as a sensitive monitoring tool for pest populations .

Data Tables

CompoundChemical StructureCatch Rate (µg)Sensitivity (E/Z Ratio)
Grandlure I(Z)-2-(3,3-dimethyl)cyclohexylidene ethanol4.44N/A
Grandlure II(Z)-2-(3,3-dimethyl)cyclohexylidene ethanol4.50N/A
This compound (Z)- and (E)-2-octenal; (Z)- and (E)-(3,3-dimethyl)cyclohexylidene acetaldehyde50-50,000 Higher for E
Grandlure IV(Z)- and (E)-2-octenalN/AN/A

Properties

CAS No.

26532-24-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(3,3-dimethylcyclohexylidene)acetaldehyde

InChI

InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3

InChI Key

TYHKWUGMKWVPDI-UHFFFAOYSA-N

SMILES

CC1(CCCC(=CC=O)C1)C

Canonical SMILES

CC1(CCCC(=CC=O)C1)C

Key on ui other cas no.

26532-25-2

Origin of Product

United States

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